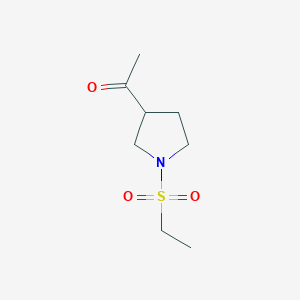

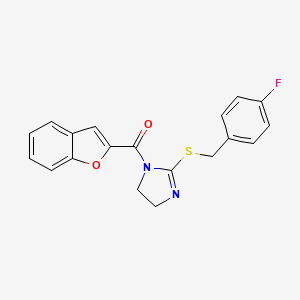

1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

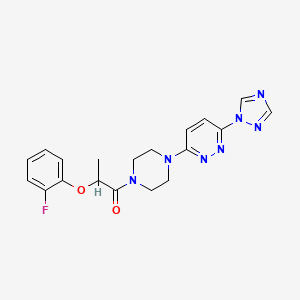

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The pyrrolidine ring is saturated and has sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Room Temperature Synthesis of Cyclobutenes

Research has demonstrated the use of sulfonyl-containing compounds in metal-free, uncatalyzed reactions for the synthesis of cyclobutenes at room temperature. This process involves direct [2+2] cycloaddition reactions of alkynes, showcasing the potential utility of sulfonyl derivatives in facilitating efficient, mild synthetic routes for structurally complex molecules (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Direct Alkenylation of C(sp3)–H Bonds

Another study highlights the application of sulfonyl compounds in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This method offers a straightforward approach for introducing sulfonylalkene units into molecules, further expanding the toolkit for molecular modification and synthesis (Amaoka et al., 2014).

Antimicrobial Activity of Sulfonyl Derivatives

A specific study on the synthesis and antimicrobial activity evaluation of sulfonyl-containing compounds reveals their potential as antimicrobial agents. This underscores the broader applicability of sulfonyl derivatives in developing new pharmaceuticals with antimicrobial properties (Salimon, Salih, & Hussien, 2011).

Catalytic Behavior in Polymerization

Research involving the synthesis and characterization of metal complexes with sulfonyl-containing ligands explores their catalytic behavior toward ethylene reactivity. This work illustrates the role of sulfonyl derivatives in catalysis, particularly in polymerization processes, offering insights into the design of catalysts for material science applications (Sun et al., 2007).

Electrochemical Applications

A study on the electropolymerization of pyrrole in an ionic liquid highlights the influence of sulfonyl derivatives on the polymerization process. This research points to the potential use of sulfonyl-containing compounds in modifying electrochemical properties and enhancing polymerization rates, relevant for the development of advanced materials and electrochemical devices (Sekiguchi, Atobe, & Fuchigami, 2002).

Propriétés

IUPAC Name |

1-(1-ethylsulfonylpyrrolidin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-13(11,12)9-5-4-8(6-9)7(2)10/h8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAGGMCNSOOMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2991020.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2991027.png)

![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2991030.png)